ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
“Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound . It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 269.09 . It has a XLogP3 of 2.6, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass is 267.98474, and its Monoisotopic Mass is also 267.98474 .Scientific Research Applications
Synthetic Pathways and Catalytic Applications
Research on heterocyclic compounds, including pyrrolopyridine derivatives like ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, underscores their importance in medicinal chemistry due to their bioavailability and broad synthetic applications. A study by Parmar, Vala, and Patel (2023) elaborates on the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using a variety of hybrid catalysts. This includes organocatalysts, metal catalysts, and nanocatalysts, highlighting the molecule's role in advancing synthetic methodologies for developing lead pharmaceutical molecules (Parmar, Vala, & Patel, 2023).
Role in Plant Defense Mechanisms
Although not directly related to this compound, research into pyrroline-5-carboxylate (P5C) metabolism in plants provides insight into the broader context of pyrrolopyridine derivatives' potential biological roles. Studies have shown that P5C metabolism is tightly regulated, especially during pathogen infection, suggesting a possible defensive role against pathogens. This underscores the biochemical versatility of pyrrolopyridine structures and their derivatives in biological systems (Qamar, Mysore, & Senthil-Kumar, 2015).
Insights into Chemical Properties and Reactions
Further, investigations into the regioselectivity of bromination in unsymmetrical dimethylpyridines have shed light on the electronic influences of nitrogen within the pyridine ring. Such studies, while not directly examining this compound, are relevant for understanding its chemical behavior and synthetic modifications. The findings from Thapa, Brown, Balestri, and Taylor (2014) highlight the inductive effects of nitrogen on regioselectivity during bromination, providing valuable insights for synthetic strategies involving pyrrolopyridine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological processes, including cell biology, cancer treatment, and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These changes can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that indole derivatives have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of indole derivatives .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Future Directions
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”, is an area of active research . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy . Future research will likely focus on optimizing these compounds and further exploring their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By altering this pathway, this compound can impact cell growth and survival. Additionally, it can influence the expression of genes involved in apoptosis, or programmed cell death, thereby affecting cell fate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. For instance, by inhibiting kinases, this compound can prevent the phosphorylation of target proteins, thereby altering their function. Additionally, the compound can interact with transcription factors, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the liver and kidneys. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound can bind to albumin in the bloodstream, enhancing its distribution to various tissues. Additionally, it can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)14-10-8(9)4-7(12)5-13-10/h4-5H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIEJQELJWMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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